molecular formula C7H2F4N2 B13001237 4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole

4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole

Cat. No.: B13001237
M. Wt: 190.10 g/mol
InChI Key: BYGZIKVYZQCNDO-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole is a fluorinated derivative of benzo[d]imidazole. This compound is characterized by the presence of four fluorine atoms at the 4, 5, 6, and 7 positions of the benzo ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole typically involves the fluorination of benzo[d]imidazole derivatives. One common method is the direct fluorination of 1H-benzo[d]imidazole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]imidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole is unique due to the presence of four fluorine atoms, which significantly alter its reactivity and interactions compared to non-fluorinated or partially fluorinated analogs. This makes it a valuable compound for various specialized applications .

Properties

Molecular Formula

C7H2F4N2

Molecular Weight

190.10 g/mol

IUPAC Name

4,5,6,7-tetrafluoro-1H-benzimidazole

InChI

InChI=1S/C7H2F4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13)

InChI Key

BYGZIKVYZQCNDO-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=C(C(=C2F)F)F)F

Origin of Product

United States

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